molecular formula C11H17NO3S B5809515 N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide

N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide

Cat. No.: B5809515
M. Wt: 243.32 g/mol
InChI Key: TYPDHUAUBAIVKA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide typically involves the reaction of 2-methoxyphenylamine with 2-methylpropane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-2-methylpropane-1-sulfonamide.

    Reduction: Formation of N-(2-methoxyphenyl)-2-methylpropane-1-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-methylpropane-1-amine: Similar structure but with an amine group instead of a sulfonamide group.

    N-(2-hydroxyphenyl)-2-methylpropane-1-sulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides stability, while the sulfonamide group enhances its potential biological activity.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9(2)8-16(13,14)12-10-6-4-5-7-11(10)15-3/h4-7,9,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPDHUAUBAIVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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